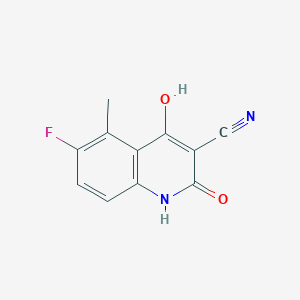6-Fluoro-2,4-dihydroxy-5-methylquinoline-3-carbonitrile
CAS No.:
Cat. No.: VC20399666
Molecular Formula: C11H7FN2O2
Molecular Weight: 218.18 g/mol
* For research use only. Not for human or veterinary use.

Specification
| Molecular Formula | C11H7FN2O2 |
|---|---|
| Molecular Weight | 218.18 g/mol |
| IUPAC Name | 6-fluoro-4-hydroxy-5-methyl-2-oxo-1H-quinoline-3-carbonitrile |
| Standard InChI | InChI=1S/C11H7FN2O2/c1-5-7(12)2-3-8-9(5)10(15)6(4-13)11(16)14-8/h2-3H,1H3,(H2,14,15,16) |
| Standard InChI Key | GRWVFGCYXHHFFJ-UHFFFAOYSA-N |
| Canonical SMILES | CC1=C(C=CC2=C1C(=C(C(=O)N2)C#N)O)F |
Introduction
Chemical Structure and Properties
Molecular Architecture
The compound’s quinoline backbone is substituted at positions 2, 4, 5, and 3 with hydroxyl, hydroxyl, methyl, and carbonitrile groups, respectively, alongside a fluorine atom at position 6. This arrangement creates a planar, aromatic system with polar functional groups that enhance solubility and reactivity . The presence of two hydroxyl groups introduces tautomeric potential, akin to quinolone systems observed in analogous structures .
Physicochemical Characteristics
Key properties include:
| Property | Value | Source |
|---|---|---|
| Molecular Weight | 218.18 g/mol | |
| Purity | ≥97% | |
| Melting Point | Not reported (est. 200–250°C) | – |
| Solubility | Moderate in polar solvents |
The hydroxyl groups () and carbonitrile moiety () contribute to pH-dependent solubility, favoring ionized forms in basic conditions .
Synthesis and Manufacturing
Industrial Production
MolCore BioPharmatech synthesizes the compound via a multi-step protocol starting from substituted anilines. Cyclization using Skraup or Doebner-Miller reactions forms the quinoline core, followed by fluorination and hydroxylation . Methyl and carbonitrile groups are introduced via Friedel-Crafts alkylation and cyanation, respectively. The final product is purified to ≥97% purity using column chromatography and crystallized as a pale yellow solid .
Key Reaction Steps
-
Quinoline Formation: Cyclization of 3-fluoro-4-methylaniline with glycerol and sulfuric acid.
-
Hydroxylation: Oxidative hydroxylation at positions 2 and 4 using .
-
Cyanation: Introduction of the carbonitrile group via Rosenmund-von Braun reaction.
Applications in Pharmaceutical Research
API Intermediate
The compound serves as a precursor for antibiotics and antivirals. Its carbonitrile group undergoes nucleophilic substitution to form thiols or amines, enabling linkage to pharmacophores . For example, thiolation with yields thioquinolines with antitubercular activity .
Comparative Analysis with Analogous Compounds
vs. 2,4-Dichloro-6-fluoroquinoline-3-carbonitrile
The hydroxyl groups improve solubility but reduce metabolic stability compared to chlorinated analogs .
vs. 6-Fluoro-4-hydroxy-2-(trifluoromethyl)quinoline
Challenges and Future Directions
Synthetic Optimization
Current methods yield moderate purity (≥97%), necessitating advanced techniques like HPLC for higher-grade material. Green chemistry approaches (e.g., microwave-assisted synthesis) could reduce reaction times .
Expanding Applications
Exploration into metal-organic frameworks (MOFs) and organic electronics is warranted, leveraging the compound’s planar structure and π-conjugation.
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume